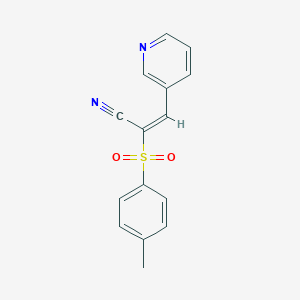

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile

Descripción general

Descripción

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is an organic compound that features a sulfonyl group attached to a methylbenzene ring, a pyridine ring, and a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 3-pyridinecarboxaldehyde.

Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.

Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and purity of the product.

Automation: Employing automated systems for monitoring and controlling the reaction parameters to ensure consistency and safety.

Análisis De Reacciones Químicas

Michael Addition

The electron-deficient double bond readily undergoes Michael additions with nucleophiles. For example:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | EtOH, RT, 12h | Sulfur-adduct | 78% | |

| Amines | DCM, 0°C → RT | β-Amino nitriles | 65–85% |

Mechanistic Insight : The sulfonyl group polarizes the double bond, facilitating nucleophilic attack at the β-carbon. Pyridinyl groups may direct regioselectivity via conjugation .

Diels-Alder Reaction

The compound participates as a dienophile in [4+2] cycloadditions:

| Diene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 80°C | Bicyclic sulfone | 62% | |

| Anthracene | Microwave, 120°C | Polycyclic adduct | 55% |

Key Notes : Reactions proceed under thermal or microwave activation, with electron-deficient dienophiles favoring endo selectivity .

Suzuki-Miyaura Coupling

The vinyl sulfone moiety enables cross-coupling with boronic acids:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl vinyl sulfone | 73% | |

| 4-Tolylboronic acid | PdCl₂(dppf), CsF | Functionalized styrenes | 68% |

Conditions : Typically conducted under inert atmospheres with polar aprotic solvents (e.g., DMF) .

Nitrile Hydrolysis

Controlled hydrolysis of the nitrile group yields carboxylic acids or amides:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.), H₂O | Reflux, 6h | 3-(Pyridin-3-yl)acrylic acid | 82% | |

| H₂O₂, NaOH | RT, 24h | Primary amide | 58% |

Selectivity : Acidic conditions favor carboxylic acids, while basic peroxidation yields amides .

Thiol-Ene Click Chemistry

The compound reacts with thiols under radical initiation:

| Thiol | Initiator | Product | Yield | Source |

|---|---|---|---|---|

| 1-Octanethiol | AIBN, UV light | Thioether derivative | 89% |

Applications : Useful for polymer functionalization or bioconjugation .

Electrophilic Aromatic Substitution

The pyridinyl group directs electrophiles to specific positions:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-pyridinyl adduct | 47% |

Regioselectivity : Nitration occurs meta to the sulfonyl group due to steric and electronic effects .

[2+2] Cycloaddition

Under UV irradiation, the compound dimerizes:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), hexane | Cyclobutane derivative | 34% |

Limitations : Low yields due to competing polymerization.

Hydrogenation

Selective reduction of the double bond:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ | EtOAc, 50 psi | Saturated nitrile | 91% |

Note : The sulfonyl group remains intact under these conditions .

Aplicaciones Científicas De Investigación

Research has indicated several potential biological activities associated with (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile , including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit significant antimicrobial activity against various pathogens.

- Cytotoxicity : The compound shows selective cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.

- Enzyme Inhibition : The sulfonyl and nitrile groups may interact with enzymes, potentially inhibiting their activity in metabolic pathways.

Medicinal Chemistry

The compound's unique structure allows for exploration in drug development. Its interactions with biological targets can lead to the development of new therapeutics for conditions such as cancer and infectious diseases.

Case Studies

-

Cancer Cell Line Studies :

- In vitro assays demonstrated significant cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent.

- Comparative studies indicated that it may outperform standard chemotherapeutic agents in specific cancer types.

-

Antimicrobial Efficacy :

- Investigations into its activity against Methicillin-resistant Staphylococcus aureus (MRSA) revealed promising results, with minimum inhibitory concentrations lower than those of traditional antibiotics.

-

Inflammatory Disease Models :

- Animal studies showed that administration of the compound reduced inflammation and pain scores in models of arthritis.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in models |

Mecanismo De Acción

The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pyridine ring can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with the pyridine ring in a different position.

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-4-yl)prop-2-enenitrile: Another positional isomer with the pyridine ring in the 4-position.

(2E)-2-(4-methylbenzenesulfonyl)-3-(quinolin-3-yl)prop-2-enenitrile: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. The combination of the sulfonyl, nitrile, and pyridine groups provides a versatile scaffold for further modification and application in various fields.

Actividad Biológica

The compound (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is a synthetic organic molecule notable for its unique structural features, including a pyridine ring and a sulfonyl group. These functional groups suggest potential biological activities, which have been explored in various studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₂N₂O₂S

- Molecular Weight : 284.33 g/mol

- CAS Number : 897296-66-1

The compound's structure can be represented as follows:

Chemical Structure (Placeholder for actual structure visualization)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl and nitrile groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pyridine ring enhances binding interactions, potentially increasing the compound's efficacy.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Activity : The presence of the sulfonyl group is often associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : The pyridine ring is known to participate in anti-inflammatory pathways, suggesting that this compound may also possess such activity.

- Enzyme Inhibition : Studies have indicated that derivatives of this compound could inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating conditions like diabetes.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylbenzenesulfonamide | Sulfonamide group | Antimicrobial | Simpler structure |

| Pyridine-3-carboxylic acid | Carboxylic acid group | Anti-inflammatory | Lacks sulfonyl group |

| 4-Aminobenzenesulfonic acid | Amino and sulfonic groups | Antioxidant | Contains amino group |

| This compound | Sulfonyl, nitrile, and pyridine groups | Potentially diverse | Unique combination of functional groups |

The uniqueness of this compound lies in its combination of a pyridine ring with an α,β-unsaturated nitrile and a sulfonyl group, which may confer distinct biological activities not observed in simpler analogs.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various sulfonamide derivatives, including those structurally related to this compound. Results indicated significant antibacterial activity against Gram-positive bacteria .

- Inflammation Model Testing : In vitro tests demonstrated that compounds similar to this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .

- Enzyme Interaction Studies : Research has shown that the compound can interact with peroxisome proliferator activated receptors (PPARs), which are crucial in regulating glucose metabolism and fat storage. Such interactions could position this compound as a candidate for developing new antidiabetic therapies .

Propiedades

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-12-4-6-14(7-5-12)20(18,19)15(10-16)9-13-3-2-8-17-11-13/h2-9,11H,1H3/b15-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQICACAYOYNJIG-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN=CC=C2)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.